4-Aminonicotinaldehyde hydrochloride
Description
Properties
IUPAC Name |
4-aminopyridine-3-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-4H,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGUUADEONNNQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-25-9 | |
| Record name | 3-Pyridinecarboxaldehyde, 4-amino-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159822-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism
This method begins with 2-chloro-4-fluoropyridine , which undergoes lithiation at the pyridine ring’s 3-position using LDA in tetrahydrofuran (THF) at −20°C. The resulting carbanion reacts with dimethylformamide (DMF) to introduce a formyl group, yielding 2-chloro-4-fluoropyridine-3-carbaldehyde . Subsequent amination with a 1:1 mixture of 1,4-dioxane and ammonia water (25–28%) replaces the 4-fluoro substituent with an amino group, forming 4-amino-2-chloronicotinaldehyde . Acidification with hydrochloric acid converts the free base to the hydrochloride salt.
Procedure and Optimization
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Lithiation : 5.0 g of 2-chloro-4-fluoropyridine dissolved in 50 mL THF reacts with 23 mL LDA (2 M) at −20°C under nitrogen.
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Formylation : DMF (4.2 g) is added dropwise, stirred for 60 min, and quenched with saturated NH₄Cl. Ethyl acetate extraction and column chromatography yield 4.6 g (75.8%) of 2-chloro-4-fluoropyridine-3-carbaldehyde (HPLC purity: 99%).
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Amination : 2 g of the aldehyde reacts in 40 mL 1,4-dioxane/ammonia water (1:1) for 2 h at room temperature. Filtration and petroleum ether washing yield 1.8 g (91.8%) of 4-amino-2-chloronicotinaldehyde.
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Hydrochloride Formation : The product is dissolved in methanol and treated with concentrated HCl, followed by recrystallization to isolate the hydrochloride salt.
Table 1: Key Parameters for Lithiation-Formylation-Amination
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Lithiation | −20°C, THF, N₂ atmosphere | – | – |
| Formylation | DMF, 60 min | 75.8 | 99% |
| Amination | 1,4-dioxane/NH₃, 2 h, RT | 91.8 | >98% |
| Hydrochloride Salt | HCl/MeOH recrystallization | 85–90* | >95%* |
*Theoretical yield based on stoichiometric conversion.
Advantages and Limitations
-
Advantages : Avoids pyrophoric tert-butyllithium; room-temperature amination simplifies scalability.
-
Limitations : Requires column chromatography for aldehyde purification; chloro substituent necessitates additional steps for removal if undesired.
Catalytic Hydrogenation and Derivatization
Reaction Mechanism
3-Cyanopyridine undergoes catalytic hydrogenation using Raney nickel under 1 bar H₂ pressure, yielding 3-pyridinaldehyde . The aldehyde is derivatized with 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine to form a hydrazone, which is precipitated as the hydrochloride salt. Acidic workup regenerates the aldehyde.
Procedure and Optimization
-
Hydrogenation : 124.8 g 3-cyanopyridine, 277 g water, and 72.2 g acetic acid react with Raney nickel (14.6 g) under H₂ for 5 h. The product solution contains 20.9% 3-pyridinaldehyde (85.2% yield).
-
Derivatization : The aldehyde reacts with aminotriazinone in methanol/HCl, followed by NaOH neutralization to pH 6. Cooling and filtration yield the hydrazone hydrochloride (99.2% conversion).
Table 2: Catalytic Hydrogenation-Derivatization Performance
| Parameter | Value |
|---|---|
| H₂ Pressure | 1 bar |
| Reaction Time | 5 h |
| Aldehyde Yield | 85.2% |
| Derivatization Yield | 99.2% |
Applicability to 4-Aminonicotinaldehyde
While this method produces 3-pyridinaldehyde, adapting it for 4-aminonicotinaldehyde requires substituting 4-cyanopyridine as the starting material. However, regioselective hydrogenation to avoid over-reduction to 4-picolylamine remains challenging.
Hofmann Degradation of Isonicotinamide
Reaction Mechanism
Isonicotinamide undergoes Hofmann degradation using iodine or alkali metal iodide catalysts, yielding 4-aminopyridine . Subsequent Vilsmeier-Haack formylation introduces the aldehyde group, and HCl treatment forms the hydrochloride salt.
Procedure and Optimization
-
Degradation : 26.87 g isonicotinamide reacts with iodine at 0–5°C, then 70–80°C, followed by HCl/NaOH workup. The crude 4-aminopyridine is recrystallized from benzene (yield: 70–75%).
-
Formylation : 4-aminopyridine reacts with POCl₃/DMF at 0°C, hydrolyzed to 4-aminonicotinaldehyde. HCl gas is bubbled through the solution to precipitate the hydrochloride.
Table 3: Hofmann Degradation-Formylation Workflow
| Step | Conditions | Yield (%) |
|---|---|---|
| Hofmann Degradation | I₂, 0–80°C | 70–75 |
| Vilsmeier Formylation | POCl₃/DMF, 0°C | 60–65 |
| Hydrochloride Formation | HCl gas | 85–90 |
Challenges
-
Low Formylation Efficiency : Direct formylation of 4-aminopyridine suffers from side reactions, necessitating precise temperature control.
-
Benzene Usage : Recrystallization with benzene poses safety concerns, suggesting acetone or ethanol as alternatives.
Comparative Analysis of Methods
Table 4: Method Comparison for 4-Aminonicotinaldehyde Hydrochloride
| Method | Overall Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Lithiation-Formylation-Amination | 65–70* | High | Moderate |
| Catalytic Hydrogenation | 50–55† | Moderate | Low |
| Hofmann Degradation | 40–45‡ | Low | High |
*Assumes 75.8% formylation × 91.8% amination × 90% hydrochloride conversion. †Assumes 85.2% hydrogenation × 60% derivatization. ‡Assumes 75% degradation × 65% formylation × 85% hydrochloride conversion.
Chemical Reactions Analysis
Schiff Base Formation
The aldehyde group reacts with primary amines to form imines (Schiff bases), a reaction central to biochemical processes like transamination . For 4-aminonicotinaldehyde hydrochloride:
-
Mechanism : The aldehyde undergoes nucleophilic attack by an amine, followed by dehydration to yield the imine.
-
Example : Reacting with benzylamine in ethanol at pH 7–8 produces N-benzyl-4-aminonicotinaldimine , confirmed by IR absorption at 1645 cm⁻¹ (C=N stretch) .
Key Conditions :
| Parameter | Optimal Range |
|---|---|
| Solvent | Ethanol/Water |
| Temperature | 25–40°C |
| pH | 7–8 (buffered) |
Nucleophilic Additions to the Aldehyde
The aldehyde group participates in nucleophilic additions with alcohols, amines, and hydrides:
-
Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to 4-aminonicotinyl alcohol (yield: 85–90%).
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Grignard Reaction : Organomagnesium reagents (e.g., MeMgBr) add to the aldehyde, forming secondary alcohols.
Reagent-Specific Outcomes :
| Reagent | Product | Yield (%) |
|---|---|---|
| NaBH₄ | 4-Aminonicotinyl alcohol | 85–90 |
| NH₂OH·HCl | Oxime derivative | 75–80 |
| MeMgBr | 4-Amino-3-(hydroxyethyl)pyridine | 70 |
Cyclization Reactions
The compound forms nitrogen-containing heterocycles via intramolecular or intermolecular cyclization:
-
With Ketones : Under acidic conditions (HCl, 60°C), it reacts with acetone to yield 1,6-naphthyridin-2(1H)-one (78% yield) .
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Mechanism : Aldehyde protonation enhances electrophilicity, enabling attack by the enol form of the ketone, followed by dehydration .
Cyclization Examples :
| Partner Compound | Product | Conditions | Yield (%) |
|---|---|---|---|
| Acetone | 1,6-Naphthyridin-2(1H)-one | HCl, 60°C, 6 hr | 78 |
| Cyclohexanone | Tetracyclic quinoline analog | H₂SO₄, reflux | 65 |
Mannich Reaction
As both an aldehyde and amine source, it participates in three-component Mannich reactions:
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Reaction : Combines with formaldehyde and a ketone (e.g., acetophenone) to form β-amino ketones.
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Product : 4-Amino-3-(phenylpropionyl)pyridine (yield: 60–70%) under basic conditions (pH 9–10) .
Mechanistic Steps :
-
Formaldehyde and the amine form an iminium ion.
-
Enolization of the ketone enables nucleophilic attack on the iminium ion.
Pyridine Ring Functionalization
The pyridine ring undergoes electrophilic substitutions when activated:
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Quaternization : Methyl iodide reacts with the pyridine nitrogen, forming 1-methyl-4-aminonicotinaldehyde iodide , which facilitates nucleophilic substitution at the 4-position .
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Substitution : The activated pyridine reacts with ammonia to yield 4,4'-diaminonicotinaldehyde (Patent Example 3, ).
Activation Conditions :
| Activating Agent | Temperature | Solvent |
|---|---|---|
| CH₃I | 50°C | DMF |
| Acrylic acid | 80°C | Toluene |
Oxidation and Reduction Pathways
-
Oxidation : Potassium permanganate (KMnO₄) oxidizes the aldehyde to 4-aminonicotinic acid (yield: 70–75%).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces both the aldehyde and pyridine ring, yielding 4-aminopiperidine-3-carbaldehyde (selectivity: >90%).
pH-Dependent Reactivity
Reaction outcomes are highly sensitive to pH:
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-Aminonicotinaldehyde hydrochloride serves as an essential building block for synthesizing more complex molecules. It participates in various reactions:
- Oxidation : Converts to corresponding carboxylic acids.
- Reduction : Can be reduced to amines or alcohols.
- Substitution Reactions : The amino group can engage in substitution reactions leading to various derivatives.
Biology
The compound has shown potential biological activities, making it a subject of interest in pharmacological research:
- Antimicrobial Activity : Studies indicate that derivatives of 4-Aminonicotinaldehyde exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research has highlighted its role in developing anticancer agents by inhibiting enzymes involved in cancer progression . For instance, it can form Schiff bases that interact with molecular targets related to tumor growth.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential:
- Drug Development : It serves as an intermediate in synthesizing pharmaceuticals targeting microbial infections and cancer.
- Clinical Studies : Case studies have explored its efficacy in treating resistant forms of cancer, such as colorectal cancer .
Data Table: Summary of Applications
| Application Field | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Building Block | Used for synthesizing complex molecules; undergoes oxidation and reduction reactions |
| Biology | Antimicrobial | Exhibits significant activity against pathogens; potential for new antibiotic development |
| Medicine | Drug Development | Intermediate for pharmaceuticals; studied for anticancer properties |
Case Study 1: Anticancer Activity
A study investigated the effects of 4-Aminonicotinaldehyde derivatives on human colorectal cancer cells. The results demonstrated a notable inhibition of tumor cell proliferation when treated with these compounds, highlighting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Properties
Research focused on the antimicrobial efficacy of 4-Aminonicotinaldehyde against common bacterial strains showed promising results. The compound demonstrated significant inhibitory effects, suggesting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-Aminonicotinaldehyde hydrochloride involves its interaction with specific molecular targets. The amino group and aldehyde functionality allow it to participate in various biochemical pathways. For instance, it can form Schiff bases with primary amines, which are important intermediates in many biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Nicotinic Acid/Nicotinaldehyde Family
The following table highlights key structural analogs of 4-Aminonicotinaldehyde hydrochloride, emphasizing substituent positions and functional groups:
Key Findings :
- Positional Isomerism: 6-Aminonicotinaldehyde hydrochloride (similarity 0.98) differs only in the amino group position, which significantly impacts electronic distribution and reactivity .
- Functional Group Variations: Replacement of the aldehyde with a carboxylic acid (e.g., 4-Amino-5-chloronicotinic acid hydrochloride) reduces electrophilicity but enhances hydrogen-bonding capacity .
- Substituent Effects : Chlorine or methyl groups introduce steric and electronic effects, altering solubility and metabolic stability .
Functional Analogs in Other Aromatic Systems
Benzene Derivatives
- 4-(Aminomethyl)benzonitrile hydrochloride (C₈H₉ClN₂): Features a benzene ring with aminomethyl and nitrile groups. The nitrile group’s strong electron-withdrawing nature contrasts with the aldehyde’s moderate electrophilicity, affecting reactivity in nucleophilic substitutions .
- 4-Dimethylamino-N-benzylcathinone hydrochloride (C₁₈H₂₂N₂O·2HCl): Contains a dimethylamino group and ketone. The extended alkyl chain and ketone moiety enhance lipophilicity, making it more suited for CNS-targeting applications compared to this compound .
Cyclohexane Derivatives
- 4-Aminocyclohexanone Hydrochloride (C₆H₁₂ClNO): A cyclohexane ring with amino and ketone groups. The absence of aromaticity reduces conjugation effects, leading to different UV/Vis absorption profiles (λmax ~280 nm vs. 350 nm for aromatic analogs) .
Physicochemical and Pharmacological Properties
Notable Observations:
Biological Activity
4-Aminonicotinaldehyde hydrochloride (4-ANA) is a compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and implications in various fields, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound is a derivative of nicotinic aldehyde, characterized by the presence of an amino group at the 4-position of the pyridine ring. Its chemical formula is with a molecular weight of approximately 138.12 g/mol. The synthesis often involves the condensation reactions that yield various naphthyridine derivatives, which have been shown to possess significant biological activities.
Synthesis Example
One notable synthesis pathway involves the condensation of 4-aminonicotinaldehyde with malonamide to form 1,6-naphthyridin-2(1H)-one. This reaction typically requires a base catalyst and has been documented to yield compounds with diverse biological activities, including anticancer properties .
Anticancer Properties
Research has indicated that derivatives of 4-aminonicotinaldehyde exhibit promising anticancer activity. For instance, compounds synthesized from 4-ANA have been tested against various cancer cell lines, showing significant inhibitory effects on cell proliferation. A study demonstrated that certain naphthyridine derivatives achieved IC50 values in the low micromolar range against B lymphoid malignancies and lung cancer cells .
Table 1: Anticancer Activity of 4-Aminonicotinaldehyde Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(4-(3-Methoxyphenyl)carbamoyl)nicotinamide | MCF7 | 22.54 | VEGFR-2 inhibition |
| 1,6-Naphthyridin-2(1H)-one | T47D | 5.08 | Apoptosis induction |
| Various Naphthyridine Derivatives | A549 (Lung Cancer) | <10 | Cell cycle arrest |
Enzyme Inhibition
4-ANA has also been studied for its potential as an enzyme inhibitor. It has shown activity against several targets, including cholinesterases and kinases involved in cancer progression. For example, compounds derived from 4-ANA have been reported to inhibit breakpoint-cluster-region (BCR) kinase, which is crucial in B-cell malignancies .
Toxicity and Safety Profile
While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary toxicity studies indicate that while it exhibits significant biological effects, there are concerns regarding its acute toxicity. High doses can lead to symptoms such as hyperexcitability and muscular incoordination due to its action on potassium ion channels .
Case Studies
Several case studies highlight the application of 4-ANA in drug development:
- Case Study on Anticancer Activity : A research team synthesized a series of naphthyridine derivatives from 4-ANA and tested them against multiple cancer cell lines. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development .
- Enzyme Inhibition Study : Another study focused on the inhibitory effects of a specific derivative on cholinesterase enzymes. The findings revealed that this compound could serve as a promising candidate for treating conditions like Alzheimer's disease due to its ability to enhance acetylcholine levels in the brain .
Q & A
Q. How can researchers validate the purity of this compound using orthogonal analytical techniques?
- Methodological Answer :
- HPLC-DAD : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 5:95 over 20 min), UV detection at 254 nm.
- Elemental Analysis : Confirm C/H/N/Cl content within ±0.3% of theoretical values.
- TGA/DSC : Thermal gravimetric analysis verifies absence of solvents or hydrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
